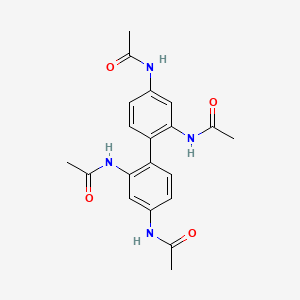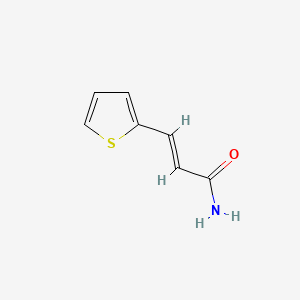
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Descripción general
Descripción
6,6’-Dibromoindigo, commonly known as Tyrian purple, is a natural dye historically significant for its vibrant purple color. This compound has a chemical formula of C₁₆H₈Br₂N₂O₂ and is derived from marine mollusks. It has been used since ancient times, particularly by the Phoenicians, and was highly valued for its rich hue and rarity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-dibromoindigo involves the bromination of indigo. The process typically includes the following steps:
Bromination of Indigo: Indigo is treated with bromine in a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified by recrystallization from solvents like ethanol or acetone to obtain pure 6,6’-dibromoindigo.
Industrial Production Methods: Industrial production of 6,6’-dibromoindigo follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of indigo are brominated using bromine or bromine-containing compounds.
Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Dibromoindigo undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated indigo derivatives.
Reduction: Reduction reactions can convert it back to indigo or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various brominated indigo derivatives.
Reduction Products: Indigo and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the bromine atoms
Aplicaciones Científicas De Investigación
6,6’-Dibromoindigo has several scientific research applications:
Chemistry: It is used as a model compound for studying the electronic properties of indigoid dyes.
Biology: Research on its biosynthesis in marine organisms provides insights into natural product biosynthesis.
Medicine: Studies explore its potential as a bioactive compound with antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6,6’-dibromoindigo involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of natural dyes.
Pathways: The compound affects the electron transport chain in biological systems, influencing cellular respiration and energy production
Comparación Con Compuestos Similares
Indigo (CID 5318432): A parent compound of 6,6’-dibromoindigo, used widely as a dye.
6-Bromoindigo: A mono-brominated derivative of indigo.
6,6’-Dichloroindigo: A chlorinated analogue of 6,6’-dibromoindigo.
Comparison:
Uniqueness: 6,6’-Dibromoindigo is unique due to its historical significance and vibrant purple color.
Chemical Properties: It has distinct electronic properties compared to its analogues, making it valuable in organic semiconductor research.
Applications: While indigo is primarily used in textiles, 6,6’-dibromoindigo has broader applications in scientific research and industry .
Propiedades
IUPAC Name |
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPIIDBWWULJN-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C3C(=O)C4=C(N3)C=C(C=C4)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B7790910.png)

![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)








![7-{[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790999.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,6-dichloropurin-9-yl)oxan-2-yl]methyl acetate](/img/structure/B7791006.png)

